6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C23H21N7O3 and its molecular weight is 443.467. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Transformations
The synthesis of triazole derivatives, including those related to the specified compound, involves various chemical reactions aimed at exploring their potential applications. For instance, Bektaş et al. (2010) described the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with potential antimicrobial activities, showcasing the versatility of triazole compounds in chemical synthesis and the exploration of their biological activities (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010). Similarly, Reddy et al. (2013) synthesized and characterized novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, indicating the chemical diversity and potential antimicrobial applications of these derivatives (Reddy, C., Devi, M. V., Kumar, G. R., Sunitha, M., & Nagaraj, A., 2013).
Antimicrobial Activities
The antimicrobial activities of triazolo[4,5-d]pyrimidin-7(6H)-one derivatives have been a significant focus of research. Studies have shown that these compounds exhibit good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents. For example, the work by Suresh et al. (2016) highlights the antimicrobial efficacy of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives against a range of bacterial and fungal strains (Suresh, M., Lavanya, P., & Rao, C., 2016).
Potential Applications in Various Domains
Beyond antimicrobial activities, the chemical framework of triazolo[4,5-d]pyrimidin-7(6H)-one derivatives opens up possibilities for applications in material science, pharmacology, and as intermediates in organic synthesis. The study by Lahmidi et al. (2019) on the synthesis, crystal structure, and spectroscopic characterization of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate points towards the exploration of these compounds in material sciences due to their interesting photophysical properties (Lahmidi, S., Anouar, E., Hamdaoui, L. E., Ouzidan, Y., Kaur, M., Jasinski, J., Sebbar, N. K., Essassi, E., & El Moussaouiti, M., 2019).
Mechanism of Action
Target of Action
Similar compounds with a triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with a similar structure, such as those containing a triazole nucleus, have been found to show versatile biological activities . This suggests that the compound may interact with its targets in a way that leads to a variety of biochemical changes.
Biochemical Pathways
Compounds with a similar structure have been found to affect a variety of pathways, leading to diverse biological activities . Therefore, it’s plausible that this compound may also affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential bioavailability of this compound.
Result of Action
Similar compounds have shown a range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . Therefore, it’s plausible that this compound may also have a range of molecular and cellular effects.
Properties
IUPAC Name |
6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3/c1-3-32-18-10-8-16(9-11-18)21-25-19(33-27-21)13-29-14-24-22-20(23(29)31)26-28-30(22)12-17-7-5-4-6-15(17)2/h4-11,14H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIFEDXGKQRYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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